6-methoxy-N-[(2-methoxyphenyl)methyl]pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methoxy-N-[(2-methoxyphenyl)methyl]pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-N-[(2-methoxyphenyl)methyl]pyrimidine-4-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxybenzylamine and 6-methoxypyrimidine-4-carboxylic acid.
Condensation Reaction: The primary step involves the condensation of 2-methoxybenzylamine with 6-methoxypyrimidine-4-carboxylic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Purification: The resulting product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-methoxy-N-[(2-methoxyphenyl)methyl]pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of methoxybenzaldehyde or methoxybenzoic acid.
Reduction: Formation of 6-methoxy-N-[(2-methoxyphenyl)methyl]pyrimidine-4-amine.
Substitution: Formation of nitro or halogenated derivatives of the compound.
Scientific Research Applications
6-methoxy-N-[(2-methoxyphenyl)methyl]pyrimidine-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 6-methoxy-N-[(2-methoxyphenyl)methyl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-5-[(phenylamino)methyl]phenol
- 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene
Uniqueness
6-methoxy-N-[(2-methoxyphenyl)methyl]pyrimidine-4-carboxamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and bioactivity profiles, making it a valuable compound for various research and industrial applications.
Biological Activity
6-methoxy-N-[(2-methoxyphenyl)methyl]pyrimidine-4-carboxamide is a pyrimidine derivative that has garnered attention due to its diverse biological activities. This compound exhibits potential therapeutic effects in various fields, including oncology, antimicrobial research, and anti-inflammatory applications. This article reviews the biological activity of this compound, summarizing key findings from recent studies, including data tables and case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Chemical Formula : C14H16N2O3
- Molecular Weight : 256.29 g/mol
This compound features a pyrimidine ring substituted with methoxy and carboxamide groups, which are crucial for its biological activity.
The biological activity of pyrimidine derivatives, including this compound, is primarily attributed to their ability to interact with specific molecular targets within cells. These interactions can lead to the inhibition or activation of various cellular processes:
- Inhibition of Enzymes : The compound has been shown to inhibit enzymes such as cyclooxygenase (COX), which plays a significant role in inflammation and pain pathways .
- Anticancer Activity : It exhibits selective cytotoxicity towards certain cancer cell lines, potentially by inducing apoptosis or cell cycle arrest .
- Antimicrobial Properties : The compound has demonstrated activity against various pathogens, suggesting its potential use in treating infections .
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. In vitro assays have shown that it induces cytotoxic effects in T-lymphoblastic leukemia cell lines with IC50 values as low as 9 nM. Notably, it exhibits over 60-fold selectivity for pathogenic enzymes compared to human counterparts, indicating a promising therapeutic index for cancer treatment .
Anti-inflammatory Effects
The compound's anti-inflammatory properties have been evaluated through various assays. It significantly reduces the production of pro-inflammatory cytokines and inhibits COX-2 activity with an IC50 value comparable to established anti-inflammatory drugs like celecoxib .
Antimicrobial Activity
This compound has also been investigated for its antimicrobial effects. It shows promising activity against both bacterial and viral pathogens, making it a candidate for further exploration in infectious disease treatment .
Data Tables
Biological Activity | Assay Type | Result | Reference |
---|---|---|---|
Anticancer (T-cells) | Cytotoxicity | IC50 = 9 nM | |
Anti-inflammatory | COX-2 Inhibition | IC50 = 0.04 μM | |
Antimicrobial | Bacterial Assay | Active against S. aureus |
Case Studies
- Cytotoxicity in T-Lymphoblastic Cells : A study evaluated the cytotoxic effects of the compound on various T-cell lines, demonstrating significant selectivity towards cancerous cells compared to normal cells. This selectivity is crucial for minimizing side effects during treatment.
- Inflammatory Response Modulation : In a model of lipopolysaccharide (LPS)-stimulated microglia, the compound effectively inhibited nitric oxide production and reduced TNF-α levels, showcasing its potential as a neuroprotective agent in inflammatory conditions .
- Antimicrobial Efficacy : A series of tests against common bacterial strains revealed that the compound possesses strong antibacterial properties, particularly against Gram-positive bacteria like Staphylococcus aureus, indicating its potential as an alternative antibiotic agent .
Properties
IUPAC Name |
6-methoxy-N-[(2-methoxyphenyl)methyl]pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-19-12-6-4-3-5-10(12)8-15-14(18)11-7-13(20-2)17-9-16-11/h3-7,9H,8H2,1-2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUYJTNGDTMAMTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=CC(=NC=N2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.